Maculatin 1.1

Description

Natural Occurrence and Biological Context

Maculatin 1.1 is naturally found in the dorsal gland secretions of the Australian tree frog, Litoria genimaculata (also known as Ranoidea genimaculata). nih.govuniprot.org This peptide is one of several isolated from this species, which also produces other related peptides known as maculatins and the hypotensive peptide caerulein. nih.gov The amino acid sequence of this compound has been identified as GLFGVLAKVAAHVVPAIAEHF-NH2. scispace.compublish.csiro.au This sequence distinguishes it from other peptides like caerin 1.1, as it lacks four central amino acid residues present in the caerin family. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Amino Acid Sequence | GLFGVLAKVAAHVVPAIAEHF-NH2 |

| Molecular Formula | C103H161N27O23 |

| Molecular Weight | 2145.55 g/mol (free base) |

This table provides a summary of the key physicochemical properties of the this compound peptide.

In amphibians, skin peptides like this compound are a critical component of the innate immune system. frontiersin.orgnih.gov These peptides provide a chemical shield against a variety of environmental pathogens, including bacteria and fungi. oup.commdpi.com The production and secretion of these antimicrobial peptides are a key defense strategy, particularly in moist environments where microbial threats are prevalent. mdpi.com Research has shown that the composition and potency of these peptide mixtures can vary between species and may be linked to their susceptibility to diseases like chytridiomycosis, a fungal infection that has led to population declines in many Australian frog species. jcu.edu.au Species with more potent antimicrobial peptides, such as Litoria genimaculata which produces this compound, have shown greater resistance to such pathogens. jcu.edu.au

Isolation from Litoria genimaculata Skin Secretions

Significance as a Model Antimicrobial Peptide (AMP) for Mechanistic Studies

This compound serves as an important model for studying the mechanisms of action of antimicrobial peptides. scispace.com Its activity is primarily directed against the cell membranes of microbes. nih.gov In an aqueous environment, this compound is largely unstructured, but upon interacting with a lipid membrane, it adopts a helical conformation. frontiersin.orgnih.gov This structural change is crucial for its function.

The peptide's cationic nature gives it a strong affinity for the anionic lipid membranes characteristic of bacteria. scispace.comfrontiersin.org Studies using model membranes have shown that this compound binds to and disrupts these membranes, leading to cell death. nih.govnih.gov The proposed mechanisms of action include the formation of pores in the bacterial membrane. frontiersin.orgnih.gov Specifically, research suggests a toroidal pore model, where the peptide inserts into the membrane, inducing a high degree of lipid mobility. nih.gov

The interaction of this compound with membranes is influenced by the lipid composition. It shows a greater effect on anionic membranes, which mimic prokaryotic (bacterial) cells, compared to zwitterionic membranes that are more representative of eukaryotic (animal) cells. scispace.comnih.gov This selectivity is a key area of investigation, as it is a desirable trait for developing new antimicrobial drugs that target pathogens with minimal harm to the host.

Table 2: Investigated Organisms and Model Systems in this compound Research

| Organism/System | Relevance to this compound Research |

|---|---|

| Litoria genimaculata | Natural source of this compound. nih.gov |

| Gram-positive bacteria (e.g., Staphylococcus aureus) | Target organisms for which this compound shows potent activity. nih.govnih.gov |

This table outlines the key biological and artificial systems used in the study of this compound.

Structure

2D Structure

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

GLFGVLAKVAAHVVPAIAEHF |

Origin of Product |

United States |

Peptide Structure and Conformational Dynamics

Primary Sequence and General Features

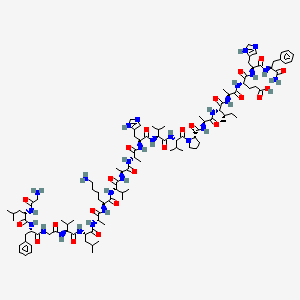

Maculatin 1.1 is a 21-amino acid peptide with the sequence GLFGVLAKVAAHVVPAIAEHF-NH2. nih.govresearchgate.net This sequence provides the foundational blueprint for its higher-order structures and interactions.

Solution Conformation and Environmental Influence

The conformation of this compound is highly dependent on its surrounding environment, exhibiting significant structural plasticity.

In an aqueous or buffer solution, this compound exists in a disordered or unstructured state. researchgate.netfrontiersin.orgnih.gov Circular dichroism studies confirm this, showing a random coil structure in aqueous environments. nih.govresearchgate.net This lack of a defined three-dimensional structure in solution is a common feature among many antimicrobial peptides. mdpi.comnih.gov

Upon encountering a membrane-mimetic environment, such as in the presence of lipid bilayers or micelles, this compound undergoes a significant conformational change, folding into an alpha-helical structure. researchgate.netfrontiersin.orgnih.govnih.gov This transition to a helical conformation is essential for its interaction with and subsequent disruption of bacterial membranes. nih.gov The peptide has been shown to adopt a helical structure in the presence of various model membranes, including those composed of dodecylphosphocholine (B1670865) (DPC) micelles, and mixed dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG) bilayers. nih.govfrontiersin.orgnih.gov The degree of helicity can be influenced by the lipid composition, with a higher helical content observed in the presence of anionic lipids. researchgate.net

Interactive Table: Helical Content of this compound in Different Environments

| Environment | Predominant Conformation | Helical Content (%) | Reference |

|---|---|---|---|

| Aqueous Buffer | Random Coil / Unstructured | - | nih.govresearchgate.net |

| DPC Micelles | Alpha-Helical | - | nih.gov |

| POPG Vesicles | Alpha-Helical | 65 | researchgate.net |

| TOCL Vesicles | Alpha-Helical | 60 | researchgate.net |

| POPC/SM Vesicles | Alpha-Helical | 45 | researchgate.net |

| POPC Vesicles | Alpha-Helical | 40 | researchgate.net |

A key feature of this compound's helical structure is a distinct kink induced by the proline residue at position 15 (Pro-15). nih.gov This proline-induced bend is not a structural flaw but a critical element that facilitates the peptide's insertion into the membrane bilayer. nih.gov The kink allows the peptide to form a well-defined amphipathic conformation along its entire length, which is crucial for its interaction with the membrane. Replacement of this proline with other amino acids, such as alanine (B10760859) or glycine (B1666218), results in a more linear, canonical α-helix and leads to reduced membrane binding and antimicrobial activity. nih.gov This highlights the central role of the Pro-15 kink in the peptide's mechanism of action, creating a wedge-like structure that promotes the disruption of the membrane. nih.govmonash.edu

Molecular Mechanism of Membrane Interaction

General Principles of Antimicrobial Peptide-Membrane Interaction

Antimicrobial peptides (AMPs) like Maculatin 1.1 generally operate through a multi-step process that begins with an initial attraction to the microbial cell surface and culminates in membrane disruption. frontiersin.org A primary driving force for this initial contact is the electrostatic interaction between the cationic (positively charged) AMP and the predominantly anionic (negatively charged) components of bacterial membranes, such as lipopolysaccharides and teichoic acid. sci-hub.semdpi.com This electrostatic affinity facilitates the accumulation of peptides on the membrane surface. sci-hub.se

Following this initial binding, hydrophobic interactions come into play, where the nonpolar regions of the peptide interact with the lipid acyl chains within the membrane core. frontiersin.orgsci-hub.se This dual nature of AMPs, possessing both charged and hydrophobic regions (amphipathicity), is crucial for their function. sci-hub.se Many AMPs, including this compound, are unstructured in aqueous solutions but adopt a more ordered secondary structure, often an α-helix, upon interacting with the membrane environment. nih.govmdpi.com This conformational change is critical for their insertion into and subsequent disruption of the lipid bilayer. mdpi.com The ultimate consequence of this interaction is the permeabilization of the membrane, leading to the leakage of intracellular contents and cell death. frontiersin.org Several models, including the barrel-stave, toroidal pore, and carpet models, have been proposed to describe the specific mechanisms of membrane disruption by different AMPs. mdpi.comnih.govmdpi.com

This compound Interaction with Model Lipid Bilayers

To elucidate the precise molecular mechanism of this compound, researchers extensively utilize model lipid bilayers that mimic the composition of bacterial and eukaryotic cell membranes. These studies have provided detailed insights into the peptide's binding preferences, its orientation within the membrane, and the mechanisms by which it compromises the membrane's barrier function.

A consistent finding across numerous studies is this compound's preferential interaction with and higher affinity for anionic lipid membranes compared to zwitterionic (neutral) membranes. nih.govscispace.comnih.gov This selectivity is a key factor in its ability to target bacterial cells, which have a higher content of anionic phospholipids (B1166683) like phosphatidylglycerol (PG), over the typically zwitterionic outer leaflet of eukaryotic cell membranes. scispace.comnih.gov

At neutral pH, this compound is cationic and thus has a strong affinity for these negatively charged membranes. nih.govfrontiersin.org Studies using techniques like Langmuir monolayers have demonstrated that this compound interacts more favorably with anionic palmitoyl-oleoyl-phosphatidylglycerol (POPG) compared to zwitterionic palmitoyl-oleoyl-phosphatidylcholine (POPC) monolayers. core.ac.uk Similarly, research employing solid-state NMR has shown that this compound has a more significant effect on the anionic lipid dimyristoylphosphatidylglycerol (DMPG) than on neutral lipids. nih.govfrontiersin.org This preferential binding is primarily driven by the initial electrostatic attraction between the positively charged peptide and the negatively charged lipid headgroups. nih.gov While electrostatic interactions are the initial driver, hydrophobic interactions between the peptide and the lipid acyl chains also play a crucial role in the binding process. frontiersin.org

It is also noteworthy that the physical properties of the lipid acyl chains, such as length and saturation, influence the extent of this compound's interaction. The peptide shows a preference for fluid phospholipid bilayers with acyl chains of 14 to 16 carbons in length. nih.govfrontiersin.org

Upon binding to the membrane surface, this compound undergoes a conformational change from a disordered state in solution to a predominantly α-helical structure. nih.govfrontiersin.org This helix then inserts into the lipid bilayer. nih.gov Neutron reflectometry and solid-state NMR studies have provided strong evidence that this compound can span across anionic bilayers, adopting a transmembrane orientation. nih.govmdpi.comfrontiersin.org

Molecular dynamics simulations support this, indicating that the peptide remains in a transmembrane orientation within the bilayer. nih.govfrontiersin.org The presence of a proline residue in the this compound sequence induces a kink in its helical structure. frontiersin.orgnih.gov This kink is believed to be functionally important, creating a wedge shape that facilitates the peptide's insertion into the bilayer. frontiersin.org The angle of this insertion has been reported to be approximately 30° to 40° relative to the membrane normal, with anionic lipids promoting larger tilt angles. frontiersin.org

While this compound deeply embeds into both zwitterionic and anionic membranes, its orientation can be influenced by the lipid composition. frontiersin.org In zwitterionic membranes, a preferential orientation with the N-terminus in the outer leaflet has been observed. frontiersin.org In anionic bilayers, while a transmembrane orientation is supported, the precise and uniform orientation has been more challenging to define conclusively. nih.gov

The insertion of this compound into the lipid bilayer ultimately leads to the permeabilization of the membrane, a critical step in its antimicrobial action. This disruption of the membrane's barrier function is generally attributed to the formation of pores.

The prevailing hypothesis for this compound's mechanism of membrane permeabilization is the formation of toroidal pores. nih.govnih.govasm.org In the toroidal pore model, the inserted peptides induce a high degree of curvature in the membrane, causing the lipid headgroups to bend inward to line the channel alongside the peptides. nih.govmdpi.com This creates a pore where both the peptides and the lipid headgroups form the pore's inner surface, allowing for the passage of water and ions. mdpi.comfrontiersin.org

The characteristics of the pores formed by this compound are not static but are influenced by both the concentration of the peptide and the specific lipid composition of the membrane. Studies have shown a clear concentration-dependent effect of this compound on membrane permeabilization. nih.govscispace.com At low peptide-to-lipid ratios, the effect on membrane permeability can be minimal. nih.gov However, as the concentration of this compound increases, the extent of membrane disruption and dye release from vesicles increases dramatically. nih.gov Coarse-grained molecular dynamics simulations have suggested that at low peptide-to-lipid ratios, this compound resides at the membrane interface, but at higher ratios, it undergoes cooperative insertion into the membrane as aggregates. researchgate.net

The lipid composition of the target membrane also plays a crucial role. This compound's interaction and pore-forming ability are significantly enhanced in anionic membranes, which mimic bacterial cell walls, compared to neutral zwitterionic membranes. scispace.comnih.gov Furthermore, the physical properties of the lipids, such as the length of their acyl chains, can modulate the peptide's activity. This compound has shown a preference for binding to and incorporating into membranes with lipid chains of a specific length (e.g., 14 to 16 carbons). frontiersin.org This suggests that factors like membrane thickness can influence the efficiency of pore formation. frontiersin.org For instance, dye leakage assays have demonstrated that the concentration of this compound required to lyse 50% of vesicles (LC50) is lower for vesicles mimicking E. coli membranes (POPE/POPG) than for those mimicking S. aureus membranes (POPG/TOCL), highlighting the influence of specific lipid types on its lytic activity. nih.gov

Table 1: Influence of Peptide Concentration on Dye Release from Model Membranes

| Lipid-to-Peptide Ratio | FD-4 (4 kDa) Release (%) | RD-40 (40 kDa) Release (%) |

| 100:1 to 20:1 | ~25 | Minimal |

| 10:1 | ~90 | ~15 |

| 5:1 | ~100 | ~40 |

This table summarizes the concentration-dependent release of fluorescent dextrans of different sizes from large unilamellar vesicles (LUVs) composed of E. coli phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) upon incubation with this compound. Data adapted from studies on S. aureus lipid membranes. nih.govresearchgate.net

Mechanisms of Membrane Permeabilization

Water Permeation through Peptide Aggregates

The antimicrobial peptide this compound (Mac1.1) has been shown to permeabilize lipid bilayers by forming aggregates that span the membrane. nih.govacs.org Coarse-grained molecular dynamics (CG-MD) simulations have been instrumental in elucidating the nature of these aggregates. These simulations reveal that this compound peptides assemble into dynamically disordered structures within the membrane. nih.govacs.org Unlike well-defined barrel-stave or toroidal pores, the channels formed by this compound aggregates are irregular and fluctuate over time. nih.gov

The process of water permeation is directly linked to the size of the peptide aggregate. nih.gov Atomistic representations derived from coarse-grained simulations indicate that a minimum of six peptide molecules are required to form a functional water-permeable channel. nih.govacs.org Water flux occurs through these transient, fluctuating channels within the disordered peptide clusters. nih.gov This mechanism of action suggests that this compound does not create a stable, well-defined pore but rather disrupts the membrane by forming dynamic, water-permeable peptide assemblies. nih.govnih.gov

| Feature | Description |

| Aggregate Structure | Dynamically disordered, irregular, fluctuating channels nih.gov |

| Minimum Stoichiometry | At least six peptides required for water permeation nih.govacs.org |

| Permeation Mechanism | Water flux through transient, irregular channels within the aggregate nih.gov |

Induced Membrane Curvature and Structural Perturbations

At lower peptide-to-lipid ratios, this compound tends to reside at the membrane interface in its kinked form. nih.govresearchgate.net However, at higher concentrations, it cooperatively inserts into the membrane, forming aggregates that perturb the bilayer's order. nih.govresearchgate.net In zwitterionic dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, this interaction leads to a concentration-dependent increase in bilayer disorder. researchgate.net The binding of this compound to fluid DMPC bilayers shows a biphasic effect, with an initial binding phase followed by abrupt, non-linear disordering of the membrane structure at higher peptide concentrations. researchgate.net This ability to induce significant structural perturbations, including curvature and disorder, is a critical aspect of its membrane-disrupting mechanism. nih.govconicet.gov.ar

Interaction with Bacterial Cell Membranes (Mechanistic Aspects)

Cellular Uptake and Membrane Integrity Disruption

This compound exerts its antimicrobial effect by directly compromising the integrity of the bacterial cell membrane. frontiersin.orgnih.gov Electron microscopy of Staphylococcus aureus cells treated with this compound reveals the formation of rough and rippled cell surfaces, indicating significant membrane damage. nih.govresearchgate.net The peptide's primary mode of action involves forming pores in the bacterial membrane, leading to the leakage of cellular contents and ultimately cell death. nih.govresearchgate.net

The disruption of membrane integrity can be quantified using fluorescent dyes. Studies using SYTOX Green, a dye that only enters cells with compromised membranes, show that this compound effectively permeabilizes the membranes of both S. aureus and Escherichia coli. nih.gov Further investigations using fluorescent dextrans of different sizes (4 kDa and 40 kDa) indicate that this compound forms pores of a finite size in S. aureus. nih.govresearchgate.net The significant uptake of the smaller dextran (B179266) and partial uptake of the larger one suggest a pore size between 1.4 and 4.5 nm. nih.govresearchgate.net This pore-forming capacity is supported by solid-state NMR studies, which show the formation of an isotropic phase, characteristic of highly mobile lipids found in toroidal pore structures. nih.govresearchgate.net

Differential Selectivity Mechanisms Towards Bacterial Species

This compound exhibits notable selectivity, showing significantly higher potency against Gram-positive bacteria, such as S. aureus, compared to Gram-negative bacteria like E. coli. nih.gov The minimum inhibitory concentration (MIC) against S. aureus is reported to be as low as 4–7 μM, whereas for E. coli, it is much higher, around 64 μM. nih.govnih.gov

Interestingly, this difference in bactericidal activity does not correlate directly with membrane permeabilization. Flow cytometry data shows that this compound compromises the membranes of both S. aureus and E. coli at similar concentrations. nih.gov The basis for its selective toxicity appears to lie in its preferential interaction with specific lipid compositions. nih.gov The cell membrane of S. aureus is rich in phosphatidylglycerol (PG) and cardiolipin (CL), while the E. coli membrane is primarily composed of phosphatidylethanolamine (B1630911) (PE) and PG. nih.gov

In vitro experiments with model membranes mimicking these compositions provide insight into the selectivity. This compound induces leakage from liposomes mimicking both bacterial types. nih.gov However, when liposomes of both compositions are present together in a competitive environment, this compound preferentially lyses the S. aureus-mimetic vesicles (POPG/TOCL). nih.gov This preference is supported by surface plasmon resonance assays and is attributed to the peptide's stronger affinity for the anionic lipids prevalent in Gram-positive bacterial membranes. researchgate.netnih.gov The cationic nature of this compound facilitates a strong electrostatic attraction to these negatively charged membranes. researchgate.net

| Bacterial Species | Membrane Composition (Model) | MIC | Membrane Permeabilization (SYTOX Green) | Preferential Lysis (Competitive Assay) |

| S. aureus | POPG/TOCL | 4-7 μM nih.govnih.gov | Similar to E. coli nih.gov | High nih.gov |

| E. coli | POPE/POPG | 64 μM nih.gov | Similar to S. aureus nih.gov | Low nih.gov |

Biological Activities and Molecular Targets Mechanistic Focus

Antimicrobial Activity Profile (Mechanistic Basis)

The antimicrobial action of Maculatin 1.1, like many cationic AMPs, is primarily directed at the bacterial cell membrane. researchgate.net These peptides are typically unstructured in aqueous solutions but adopt distinct secondary structures, such as α-helices, upon interacting with lipid membranes. nih.gov This conformational change is crucial for their function. mdpi.com The peptide's positive charge facilitates a preferential targeting of the negatively charged components of bacterial membranes over the generally neutral membranes of eukaryotic cells. frontiersin.orgnih.gov The mode of action is influenced by factors including the peptide's charge, amphiphilicity, and the lipid composition of the target membrane. frontiersin.org

This compound demonstrates potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research indicates a Minimum Inhibitory Concentration (MIC) of 7 μM against S. aureus. researchgate.netnih.gov The mechanism of action against S. aureus is centered on the disruption of the cell's lipid membrane through the formation of pores. researchgate.netnih.gov

Upon contact with vesicles mimicking the S. aureus membrane, this compound undergoes a significant conformational change from a random coil to a structure that is approximately 70% α-helical. researchgate.netnih.govnih.gov This structural transition is a prerequisite for its membrane-disrupting activity. Electron microscopy of S. aureus cells treated with this compound reveals significant morphological changes, including the appearance of rough and rippled cell surfaces. researchgate.netnih.gov

Fluorescent Dye Assays : Experiments using fluorescent dextrans of different sizes showed that this compound allowed the uptake of 65% of small dextrans (4 kDa) but only 35% of larger ones (40 kDa) by S. aureus cells. researchgate.net Complementary studies with model membrane vesicles showed a full release of the smaller dye but only a 40% release of the larger one. researchgate.netnih.gov This indicates the formation of a pore with a finite size, estimated to be between 1.4 nm and 4.5 nm in diameter. researchgate.netnih.gov

Solid-State NMR : 31P solid-state nuclear magnetic resonance (NMR) studies showed that the peptide induces the formation of an isotropic phase. researchgate.netnih.gov This suggests the presence of highly mobile lipids, a characteristic feature of the high-curvature lipid arrangement found in a toroidal pore structure. researchgate.netnih.gov

Further studies using neutron reflectometry and NMR on model membranes have shown that this compound embeds deeply and assembles in a transmembrane fashion, preferentially targeting the anionic phospholipids (B1166683) within the bilayer. frontiersin.org

**Table 1: Mechanistic Profile of this compound Against *Staphylococcus aureus***

| Parameter | Finding | Research Method | Citation |

|---|---|---|---|

| MIC | 7 μM | Broth microdilution | researchgate.netnih.gov |

| Conformation | Changes from random coil to ~70% α-helix upon membrane contact. | Circular Dichroism (CD) | researchgate.netnih.gov |

| Cell Morphology | Induces rough and rippled cell surfaces. | Electron Microscopy | researchgate.netnih.gov |

| Mechanism | Forms pores in the cell membrane. | Dye Uptake/Release Assays | researchgate.netnih.gov |

| Pore Type | Toroidal Pore | Solid-State NMR | researchgate.netnih.gov |

| Pore Size | Estimated between 1.4 nm and 4.5 nm. | Fluorescent Dextran (B179266) Assays | researchgate.netnih.gov |

This compound is also active against Gram-negative bacteria like Escherichia coli, although it is generally less potent compared to its activity against Gram-positive species. researchgate.net The MIC against E. coli has been reported to be significantly higher, around 64 μM. researchgate.net The reduced efficacy is largely due to the structural complexity of the Gram-negative cell envelope, which features an additional outer membrane that acts as a formidable barrier that AMPs must first cross to reach the inner cytoplasmic membrane. frontiersin.org

The distinction between bactericidal (killing) and bacteriostatic (inhibiting growth) activity is crucial for understanding an antimicrobial's therapeutic potential. For this compound, the primary mechanism of forming pores in the bacterial membrane is inherently a lethal event, suggesting a bactericidal mode of action. researchgate.netnih.govfrontiersin.org The disruption of membrane integrity leads to a loss of the transmembrane potential, leakage of essential cellular contents, and ultimately, cell death. frontiersin.org

Growth curve analysis shows that at its MIC, this compound effectively prevents the growth of S. aureus. nih.gov Flow cytometry can be used to differentiate between viable and non-viable cells by using dyes like Propidium Iodide (PI), which only enters cells with compromised membranes. frontiersin.org Studies on related peptides have shown that the effect can sometimes be concentration-dependent, exhibiting bacteriostatic effects at lower concentrations and strong bactericidal activity at higher concentrations (e.g., 2x MIC). dntb.gov.ua Given the potent membrane-disrupting capability of this compound, its action is predominantly considered bactericidal, especially at or above its MIC. researchgate.netnih.gov

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)

Non-Membrane Mediated Actions and Intracellular Targets (Exploratory Research)

While membrane disruption is a primary mechanism for many AMPs, there is growing evidence that they can also translocate across the membrane without causing complete lysis to interact with intracellular targets. frontiersin.orgmdpi.com Exploratory research has identified such non-membrane mediated actions for this compound.

Research has shown that this compound can partially inhibit the F1-ATPase component of ATP synthase in E. coli. nih.govnih.gov ATP synthase is a critical enzyme responsible for generating the majority of cellular ATP through oxidative phosphorylation. mdpi.com A study evaluating a range of amphibian AMPs found that this compound was among those that exerted a partial inhibitory effect on the enzyme's activity. nih.govnih.gov The proposed mechanism for this inhibition involves the interaction of these α-helical peptides with the negatively charged DELSEED motif on the β-subunit of the ATP synthase enzyme. mdpi.com By targeting this essential cellular energy production pathway, the peptide can impair bacterial metabolism and viability, representing a mechanism distinct from direct membrane lysis. nih.govmdpi.com

Table 2: Inhibition of E. coli F1-ATPase by Amphibian Peptides

| Peptide | ATPase Inhibition Level | Citation |

|---|---|---|

| MRP-amide | ~96% (Strong) | nih.govmdpi.com |

| Melittin | Strong | nih.gov |

| This compound | Partial | nih.govnih.gov |

| Citropin 1.1 | Partial | nih.govnih.gov |

| Magainin II | Partial | nih.govnih.gov |

| Caerin 1.9 | Partial | nih.gov |

Other Biological Activities (Mechanistic Exploration)

Beyond membrane lysis and ATP synthase inhibition, advanced analytical techniques have suggested other potential intracellular activities for this compound. In-cell 31P solid-state NMR experiments on E. coli treated with this compound revealed perturbations in the dynamic behavior of DNA. nih.gov This finding was significant as it pointed toward a previously unreported mechanism of action, suggesting that this compound may directly or indirectly interfere with nucleic acids or associated processes within the bacterial cell. nih.gov This potential for multiple targets—the membrane, energy metabolism, and possibly DNA—highlights the multifaceted impact of this compound on bacterial cells and may be a key factor in its effectiveness and its potential to circumvent common resistance mechanisms. researchgate.netmdpi.com

Antiviral Mechanisms

This compound exhibits potent antiviral activity, primarily against enveloped viruses. biosyn.comasm.org Its mechanism of action is direct, targeting the structural integrity of the virion.

Research has shown that this compound can completely inhibit the infection of T cells by the Human Immunodeficiency Virus (HIV). biosyn.comasm.orgencyclopedia.pubmdpi.com The peptide acts rapidly, disrupting the viral envelope, which is a critical step for the virus to fuse with and enter target cells. biosyn.comasm.orgcpu-bioinfor.org Pre-incubation of HIV with this compound prevents viral fusion to target cells. biosyn.comasm.orgcpu-bioinfor.org This disruptive capability is not limited to HIV; the peptide also shows efficacy against the murine leukemia virus, another enveloped virus. biosyn.comasm.org However, it does not affect non-enveloped viruses like the reovirus, highlighting the importance of the viral envelope as its primary target. biosyn.comasm.org

A significant aspect of this compound's antiviral action is its ability to inhibit the transfer of HIV from dendritic cells (DCs) to T cells. biosyn.comasm.orgcpu-bioinfor.org DCs can capture HIV and subsequently transmit it to T cells, a key process in the establishment of infection. This compound can access and destroy HIV that has been sequestered by DCs, even hours after the initial viral capture. biosyn.comasm.orgcpu-bioinfor.org This suggests that the peptide can effectively neutralize the virus before it can be transferred, thereby halting the spread of the infection. biosyn.comcpu-bioinfor.org

The proposed mechanism involves the peptide's ability to interact with and disrupt the lipid bilayer of the viral envelope. free.frmdpi.com This interaction is likely facilitated by the peptide's cationic nature, which allows it to bind to the negatively charged components of the viral membrane. free.fr This leads to the destruction of the envelope's integrity, rendering the virus non-infectious. biosyn.comcpu-bioinfor.org

Table 1: Antiviral Activity of this compound Against HIV-1

| Virus | Assay | Activity (IC50) | Target | Mechanism |

| HIV-1 | HIV infection and cell viability assay | 11.3 μM asm.org | Viral envelope cpu-bioinfor.org | Disrupts the viral envelope, preventing fusion with target cells. biosyn.comasm.orgcpu-bioinfor.org |

Antitumor Mechanisms

This compound also displays cytotoxic activity against various cancer cell lines. nih.govportlandpress.comresearchgate.net Similar to its antiviral action, the primary mechanism is believed to be the disruption of the cell membrane. portlandpress.comresearchgate.net

Cancer cells often have a higher negative charge on their surface compared to healthy cells due to an increased presence of anionic molecules like phosphatidylserine. mdpi.commdpi.com This difference in surface charge provides a selective target for cationic peptides like this compound. mdpi.commdpi.com The peptide's positive charge facilitates its binding to the negatively charged cancer cell membrane. mdpi.com

Following this initial electrostatic interaction, the peptide inserts itself into the lipid bilayer, leading to membrane permeabilization and ultimately cell death. portlandpress.commdpi.com This process can occur through various proposed models, such as the "barrel-stave," "toroidal-pore," or "carpet" models, all of which result in the formation of pores or the complete dissolution of the membrane. frontiersin.orgmdpi.commdpi.com The disruption of the membrane integrity leads to leakage of cellular contents and cell death, which can occur through necrosis or the induction of apoptosis (programmed cell death). mdpi.combibliotekanauki.pl

Studies have shown that this compound is effective against cancer cell lines such as HeLa and MCF-7. researchgate.net The concentration required to kill 50% of these cancer cells (CC50) was found to be 32 µM for HeLa cells and 23 µM for MCF-7 cells. researchgate.net The similarity of these values to its hemolytic activity (activity against red blood cells) suggests a common mechanism of membrane disruption. researchgate.net The proline residue at position 15 in the peptide's sequence is considered crucial for its ability to disrupt the membrane bilayer structure. nih.gov

Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | Incubation Time | IC50/CC50 | Probable Mode of Action |

| MCF-7 | 2 hours | 23 µM portlandpress.comresearchgate.net | Membrane disruption portlandpress.com |

| HeLa | 2 hours | 32 µM researchgate.net | Membrane disruption researchgate.net |

| U937 | Not Specified | Not Specified | Membranolytic activity bibliotekanauki.pl |

Structure Activity Relationship Sar Studies

Impact of Amino Acid Substitutions and Deletions

A central feature of Maculatin 1.1's structure is the proline residue at position 15 (Pro15), which induces a kink in its α-helical conformation. researchgate.net This structural bend is not a passive feature but plays a critical role in the peptide's ability to disrupt lipid bilayers. researchgate.netnih.gov The flexibility endowed by the proline hinge is thought to facilitate the peptide's insertion into the cell membrane. nih.gov

Studies involving the substitution of Pro15 with other amino acids, such as alanine (B10760859) (Ala) or glycine (B1666218) (Gly), have demonstrated the importance of this conformational kink. The replacement of proline with alanine resulted in a significant 5- to 10-fold decrease in antimicrobial activity. nih.gov This suggests that a linear helical structure is less effective at perturbing the membrane. nih.gov The kinked structure of the native this compound is believed to more easily disrupt the bilayer structure. nih.gov

The membrane binding and disruptive capabilities of this compound and its analogues are significantly influenced by the hydrophobic environment surrounding Pro15. nih.gov Altering the distribution of charge and hydrophobicity on either side of this proline residue leads to considerable changes in membrane order. nih.gov All tested peptide analogues with modifications around Pro15 showed reduced activity in dye release assays compared to the native this compound. nih.gov This underscores the crucial role of the proline-induced structure in enhancing the peptide's antimicrobial function. nih.gov

Table 1: Impact of Proline Substitutions on this compound Activity

| Analogue | Modification | Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| Maculatin P15A | Proline at position 15 replaced with Alanine | 5- to 10-fold decrease | nih.gov |

| Maculatin P15G | Proline at position 15 replaced with Glycine | Less effective at perturbing the bilayer | nih.gov |

Hydrophobicity governs the peptide's ability to partition into the hydrophobic core of the lipid bilayer. mdpi.com The interplay between charge and hydrophobicity is critical; increasing hydrophobicity can enhance membrane disruption but may also lead to increased toxicity towards mammalian cells. applyindex.com The permeation and lysis of a lipid bilayer by this compound are dependent on both the hydrophobic environment and the specific location of cationic charges relative to the Pro15 residue. applyindex.com This highlights the potential for controlling membrane selectivity by manipulating the topography of these residues to selectively hinder binding and insertion based on bilayer characteristics. applyindex.com

Proline (Pro15) Analogues and Conformational Flexibility

Role of Peptide Length and Terminal Modifications

The length of the this compound peptide chain is a critical factor for its full biological activity. nih.gov Studies have shown that the entire 21-amino acid chain is necessary for optimal function. nih.govfrontiersin.org Shortening the peptide, even by removing one or two terminal residues, results in weak or no antimicrobial activity. nih.gov This reduction in activity is accompanied by a decrease in the peptide's ability to permeabilize both the outer and inner membranes of bacteria. nih.gov As the length of a peptide increases, so does its ability to disturb anionic lipid systems, a key step in its antimicrobial action. researchgate.netfrontiersin.org

A common feature of many antimicrobial peptides, including this compound, is the amidation of the C-terminus. researchgate.netnih.gov This modification, where the C-terminal carboxylic acid is replaced with an amide group, plays a significant role in the peptide's stability and activity. researchgate.netnih.gov C-terminal amidation provides greater stability against degradation by proteases in vivo. researchgate.netnih.gov

Furthermore, amidation enhances the peptide's interaction with bacterial membranes. researchgate.net The amidated form of this compound exhibits higher antibacterial ability and greater membrane disruptive capacity compared to its acidic (non-amidated) counterpart. researchgate.netnih.gov Circular dichroism studies have shown that C-terminal amidation helps to maintain the α-helical structural stability of the peptide when it comes into contact with micelles. researchgate.netnih.gov Solid-state NMR has revealed that this modification leads to a greater disturbance of the phospholipid headgroups in the membrane, though it has little effect on the lipid tails. researchgate.netnih.gov

Table 2: Effect of C-Terminal Modification on this compound Properties

| Modification | Impact on Stability | Impact on Antibacterial Activity | Impact on Membrane Interaction | Reference |

|---|---|---|---|---|

| Amidation | Increased stability against degradation | Higher | Increased membrane disruption, greater disturbance of phospholipid headgroups | researchgate.netnih.gov |

| Acidic (non-amidated) | Lower stability | Lower | Lower membrane disruption | researchgate.netnih.gov |

Rational Design of Engineered Analogues for Mechanistic Insights

The knowledge gained from SAR studies provides a foundation for the rational design of engineered this compound analogues. By systematically altering amino acid residues, researchers can probe the molecular mechanisms of action and develop peptides with improved properties. The goal of such rational design is to create analogues with enhanced therapeutic potential, for instance, by increasing their activity against specific pathogens or reducing their toxicity to host cells. researchgate.net

For example, the creation of chimeric peptides by combining sequence motifs from this compound and another peptide, Caerin 1.1, has been used to understand the role of common sequence elements, particularly those surrounding the critical proline residues. nih.gov By incorporating single amino acid substitutions or deleting central regions to mimic the length of other antimicrobial peptides, researchers can analyze the effects on secondary structure, membrane binding, and disruption. nih.gov These engineered analogues serve as powerful tools to dissect the complex relationship between peptide structure and its membrane-disrupting function. nih.govnih.gov

Synthetic and Recombinant Production Methodologies

Solid-Phase Peptide Synthesis (SPPS) Approaches

Chemical synthesis is a fundamental method for producing Maculatin 1.1. SPPS, particularly utilizing Fmoc (9-fluorenylmethoxy carbonyl) chemistry, is a standard protocol for its assembly. nih.gov This approach involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Microwave-assisted SPPS has been successfully employed for the synthesis of this compound, which can enhance the efficiency of the coupling steps. nih.gov For instance, the peptide has been synthesized at a 0.1 mM scale using a CEM Liberty microwave peptide synthesizer. nih.gov The synthesis is typically concluded by cleaving the peptide from the resin and removing the protecting groups, yielding the final peptide with a C-terminal carboxyamide, which is a key feature of the native molecule. nih.gov

A significant advantage of SPPS is the ability to incorporate modified or unnatural amino acids, including isotopic labels at specific sites. researchgate.net Researchers have produced various isotopically labeled versions of this compound using this method for use in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron reflectometry. nih.govfrontiersin.org Examples include the synthesis of ¹⁵N-labeled and ²H-labeled this compound, where specific amino acid residues are enriched with these isotopes. nih.govfrontiersin.org

| Feature | Description | References |

| Chemistry | Fmoc (9-fluorenylmethoxy carbonyl) | nih.gov |

| Technology | Microwave-assisted synthesis | nih.gov |

| Key Modification | Assembled as a carboxyamide | nih.gov |

| Labeling Capability | Site-specific isotopic labeling (e.g., ¹⁵N, ²H) | researchgate.netnih.govfrontiersin.org |

Advanced Characterization and Simulation Methodologies

Spectroscopic Techniques

Spectroscopic methods have been instrumental in defining the structural and dynamic properties of Maculatin 1.1, both in solution and in membrane-mimetic environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for determining the three-dimensional structure of this compound and monitoring its interactions at an atomic level.

In aqueous buffer, this compound exists in an unstructured, random coil conformation. researchgate.netfrontiersin.org However, in the presence of membrane mimetics such as micelles, it adopts a more defined helical structure. researchgate.netfrontiersin.org Solution NMR techniques, including Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to make assignments and determine the peptide's structure in these environments. researchgate.net For instance, in the presence of anionic dodecylphosphocholine (B1670865) (DPC) and lysomyristoylphosphatidylglycerol (LMPG) micelles, this compound forms a helical structure. researchgate.netfrontiersin.org The ten lowest energy structures determined from NOESY experiments in sodium dodecyl sulfate (B86663) (SDS) micelles revealed a continuous alpha-helical stretch with a bend near Ala16, adjacent to the Pro15 residue. nih.gov

Two-dimensional proton-proton Correlated Spectroscopy (COSY) is another fundamental NMR experiment used for structural elucidation by identifying couplings between protons on adjacent atoms. encyclopedia.pubnih.gov Heteronuclear Single Quantum Coherence (HSQC) experiments, which show correlations between protons and directly bonded heteronuclei like ¹⁵N or ¹³C, are also crucial for assigning residues in the peptide backbone and side chains. researchgate.netproquest.com The use of paramagnetic agents like gadolinium (Gd-DTPA) in solution NMR experiments has shown that the N-terminus of this compound is more exposed to the aqueous environment than the C-terminus when bound to micelles. frontiersin.org

Solid-state NMR (ssNMR) provides invaluable information about the interaction of this compound with lipid bilayers, which more closely mimic natural cell membranes than micelles. rsc.org ³¹P ssNMR studies have been employed to investigate the peptide's interaction with the membranes of intact bacteria such as Bacillus cereus and Staphylococcus epidermidis. rsc.org These studies revealed that this compound perturbs the phospholipid membranes of Escherichia coli, increasing the dynamics of the membrane lipids. frontiersin.orgnih.gov

²H and ³¹P solid-state NMR have demonstrated that this compound has a more significant effect on anionic lipids like dimyristoylphosphatidylglycerol (DMPG) compared to zwitterionic lipids. researchgate.netfrontiersin.org In mixed dimyristoylphosphatidylcholine (B1235183) (DMPC)/DMPG bilayer systems, which mimic prokaryotic membranes, the peptide interacts strongly, while its interaction with zwitterionic DMPC bilayers (mimicking eukaryotic membranes) is primarily at the surface. unimelb.edu.au Specifically, in magnetically oriented bicelles composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG), this compound was found to increase the order of the PG fatty acyl chains. rsc.org The formation of an isotropic phase, detected by solid-state NMR, suggests the presence of highly mobile lipids, which is consistent with the formation of a toroidal pore structure in S. aureus membranes. nih.govasm.org

To overcome the low natural abundance of certain NMR-active nuclei and to provide specific information, isotopic labeling is a widely used strategy. nih.gov For detailed NMR studies of this compound, enrichment with stable isotopes such as ¹⁵N, ¹³C, and ²H is often necessary. researchgate.net While site-specific labeling with ¹⁵N and ¹³C can be costly for multiple residues, it is crucial for heteronuclear NMR experiments. proquest.comresearchgate.net

Deuterium (²H) labeling of this compound has been used in conjunction with neutron reflectometry to determine its location within model membranes. frontiersin.org Furthermore, incorporating ²H-labeled fatty acids into the growth medium of bacteria allows for the specific monitoring of perturbations within the hydrophobic core of bacterial membranes upon peptide interaction. nih.gov Spin-labeling, for instance with TOAC (2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid), has been used to create this compound analogs for Dynamic Nuclear Polarization (DNP)-NMR studies, which can significantly enhance NMR signals. nih.gov In these studies, DNP-enhanced ¹⁵N CPMAS spectra of ¹⁵N-labeled this compound in the presence of spin-labeled peptides showed distinct signals for the peptide and the lipid headgroups. nih.gov

Solid-State NMR for Membrane Interactions

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and effective technique for analyzing the secondary structure of peptides and proteins in various environments. mdpi.com For this compound, CD studies have consistently shown a conformational change from a random coil in aqueous buffer to a predominantly α-helical structure upon interaction with membrane-mimetic environments. researchgate.netfrontiersin.orgnih.gov

In the presence of anionic SDS micelles or vesicles composed of E. coli phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), this compound adopts a helical content of approximately 70%. researchgate.netnih.gov The characteristic CD spectra show two minima at around 222 nm and 209 nm and a maximum near 195 nm, which are hallmarks of an α-helical conformation. nih.gov The degree of helicity can be influenced by the lipid composition of the model membrane. For instance, spin-labeled analogs of this compound also demonstrated helical structures when in contact with micelles. nih.gov

Table 1: Summary of Spectroscopic Findings for this compound

| Technique | Sample Environment | Key Findings | Citations |

|---|---|---|---|

| Solution NMR | Aqueous Buffer | Unstructured, random coil | researchgate.netfrontiersin.org |

| Anionic Micelles (DPC/LMPG, SDS) | Adopts α-helical structure; N-terminus more exposed | researchgate.netnih.govfrontiersin.org | |

| Solid-State NMR | Intact Bacteria (E. coli, S. aureus) | Perturbs phospholipid membrane, increases lipid dynamics | rsc.orgfrontiersin.orgnih.gov |

| Model Membranes (DMPC/DMPG) | Preferential interaction with anionic lipids; induces isotropic lipid phase | researchgate.netfrontiersin.orgunimelb.edu.aunih.govasm.org | |

| Circular Dichroism | Aqueous Buffer | Random coil conformation | researchgate.netnih.gov |

| Anionic Micelles/Vesicles | ~70% α-helical structure | researchgate.netnih.govasm.org |

Scattering and Imaging Techniques

While the current request focuses on the provided outline which does not include subsections under 7.2, it is important to note that techniques like neutron reflectometry have been used in conjunction with NMR to further probe the location of this compound in model membranes. researchgate.netfrontiersin.org

Neutron Reflectometry (NR) for Peptide Location and Orientation within Membranes

Neutron Reflectometry (NR) is a powerful technique for determining the one-dimensional structure of interfaces, making it ideal for probing the location and orientation of peptides within supported lipid bilayers. frontiersin.org Studies using NR on this compound have provided critical data on its arrangement within model membranes designed to mimic both eukaryotic and prokaryotic cells.

When interacting with zwitterionic dimyristoylphosphatidylcholine (DMPC) bilayers, NR data indicated that this compound binds to the bilayer. scispace.com For anionic membranes, composed of a 4:1 mixture of DMPC and dimyristoylphosphatidylglycerol (DMPG), the interaction is significantly stronger. researchgate.netnih.gov In these anionic model systems, which mimic bacterial membranes, NR experiments using deuterium-labeled this compound revealed that the peptide spans the lipid bilayer. frontiersin.orgnih.gov This transmembrane orientation is consistent with molecular dynamics simulations and supports a mechanism involving the formation of transmembrane pores in bacterial membranes. frontiersin.orgnih.govnih.gov The data showed that upon addition of 10 μM this compound to a DMPC bilayer, the reflectivity decreased, indicating peptide binding. scispace.com These findings underscore the importance of electrostatic interactions in dictating the peptide's orientation and mechanism of action. researchgate.netnih.gov

Atomic Force Microscopy (AFM) for Membrane Surface Alterations

Atomic Force Microscopy (AFM) enables the visualization of membrane surfaces at the nanoscale, revealing topographical changes induced by peptide interactions. For this compound, AFM studies have been used in conjunction with other surface-sensitive techniques to characterize the physical disruption of supported phospholipid bilayers. nih.govnih.gov

The interaction is shown to be concentration-dependent. At concentrations below a certain threshold (<5 µM), this compound associates with the membrane and inserts without causing widespread lysis. nih.govnih.gov However, upon reaching a threshold concentration, the peptide's activity transitions towards membrane disruption. nih.gov AFM imaging has revealed that this lytic process involves the formation of mixed micelles, where the peptide solubilizes the lipids. nih.govnih.gov This progression is described as a slow, concentration-dependent lysis, which contrasts with the more abrupt "carpet" mechanism observed for other peptides like aurein (B1252700) 1.2. nih.govnih.gov

Electron Microscopy for Cellular Morphology

Electron microscopy provides direct visual evidence of the effects of this compound on the morphology of bacterial cells. Studies on Staphylococcus aureus have employed both scanning and transmission electron microscopy to observe the structural damage inflicted by the peptide. asm.orgnih.gov

After incubating S. aureus with this compound, electron micrographs show significant alterations to the bacterial cell envelope. asm.orgresearchgate.net The cell surfaces, which are normally smooth, become rough and rippled. asm.orgnih.govresearchgate.net These observations indicate a profound disruption of the cell membrane's structural integrity, consistent with a mechanism that involves pore formation or significant perturbation of the lipid bilayer. asm.orgbohrium.com

Biophysical Interaction Studies

Biophysical techniques that measure real-time binding and structural changes provide quantitative data on the kinetics and thermodynamics of the this compound-membrane interaction. These methods are crucial for elucidating the multistage process of membrane binding, insertion, and disruption.

Dual Polarization Interferometry (DPI) for Membrane Binding and Ordering

Dual Polarization Interferometry (DPI) is a surface-sensitive technique that allows for the real-time, simultaneous measurement of the thickness, mass, and birefringence (a measure of molecular order) of an adsorbed layer. scispace.comresearchgate.net This has been instrumental in dissecting the interaction of this compound with supported lipid bilayers. scispace.comresearchgate.net

DPI studies reveal distinct interaction mechanisms depending on the lipid composition of the membrane. researchgate.net In zwitterionic DMPC bilayers (mimicking eukaryotic membranes), this compound exhibits concentration-dependent binding that leads to a progressive and significant perturbation and disordering of the bilayer. researchgate.netnih.gov A biphasic change is observed, with an initial increase in bound peptide mass followed by an abrupt, non-linear disordering of the membrane. researchgate.net

In contrast, when interacting with anionic DMPC/DMPG bilayers (mimicking prokaryotic membranes), this compound binds more strongly. researchgate.netnih.gov However, this strong interaction occurs with a retention of the bilayer's lipid order and structure. researchgate.netnih.gov This finding is consistent with a pore-forming mechanism where the peptide inserts into the membrane in a more ordered fashion, rather than causing widespread chaotic disruption. researchgate.net The proline residue at position 15 has been shown to be critical for this activity, playing a key role in disrupting the bilayer structure. nih.govunimelb.edu.au

| Membrane Type | Mimics | Observed Interaction with this compound | Effect on Bilayer Order (Birefringence) | Inferred Mechanism |

|---|---|---|---|---|

| DMPC (zwitterionic) | Eukaryotic | Concentration-dependent binding. researchgate.net | Significant, non-linear decrease in order (disruption). researchgate.net | Bilayer disordering/disruption. researchgate.net |

| DMPC/DMPG (anionic) | Prokaryotic | Stronger, concentration-dependent binding. researchgate.net | Retention of lipid order. researchgate.netnih.gov | Pore formation. researchgate.netnih.gov |

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. cytivalifesciences.com It quantifies the association and dissociation rates of an analyte (like this compound) binding to a ligand immobilized on a sensor surface (like a model membrane).

Previous studies have utilized SPR to analyze the membrane binding characteristics of this compound. researchgate.netresearchgate.net These analyses support the kinetic mechanism of action and provide quantitative data on the peptide's affinity for different membrane compositions. dntb.gov.ua The technique allows for the differentiation of binding events, even for interactions with weak affinity, and can be used to assess binding specificity. cytivalifesciences.comardc.edu.au While detailed kinetic constants from specific studies are not always reported in abstracts, SPR has been a key tool in confirming the strong, charge-dependent affinity of this compound for anionic membranes over zwitterionic ones, complementing findings from other biophysical methods. researchgate.netresearchgate.net

Quartz Crystal Microbalance (QCM) for Mass Adsorption onto Membranes

Quartz Crystal Microbalance (QCM), often with Dissipation monitoring (QCM-D), is a highly sensitive mass-sensing technique that measures changes in frequency of a quartz crystal resonator to quantify mass adsorption onto a surface in real time. nih.govnih.gov It can also provide information on the viscoelastic properties of the adsorbed layer. crcom.se

QCM studies on this compound have revealed a multi-step, concentration-dependent interaction with supported phospholipid bilayers. nih.govnih.gov At lower concentrations (<5 µM), the peptide incorporates into the bilayer in a transmembrane orientation, indicated by an increase in mass on the sensor. nih.govnih.gov As the concentration surpasses a threshold value, the mechanism shifts from insertion to active membrane removal or lysis. nih.gov This is observed as a decrease in mass, indicating that the peptide is removing lipid from the bilayer, likely through the formation of the mixed micelles observed with AFM. nih.govnih.gov This detailed, real-time data from QCM provides a mechanistic assessment of membrane disruption. nih.gov

| Concentration Range | Observed QCM Signal | Inferred Mechanism |

|---|---|---|

| Low (<5 µM) | Mass increase. nih.govnih.gov | Transmembrane incorporation and surface association. nih.govnih.gov |

| High (≥5 µM) | Initial mass increase followed by mass removal. nih.gov | Lysis and formation of mixed micelles, leading to membrane disruption. nih.govnih.gov |

Vesicle Leakage and Dye Release Assays

Vesicle leakage and dye release assays are fundamental in vitro techniques used to quantify the membrane-disrupting activity of antimicrobial peptides (AMPs) like this compound. These assays typically involve the encapsulation of a fluorescent dye within large unilamellar vesicles (LUVs), which serve as simplified models of cellular membranes. The principle behind this method is that a high concentration of the dye inside intact vesicles leads to self-quenching of its fluorescence. plos.org When an AMP disrupts the vesicle membrane, the dye is released into the surrounding buffer, leading to de-quenching and a measurable increase in fluorescence. plos.org This change in fluorescence intensity is directly proportional to the extent of membrane permeabilization. plos.org

Several studies have employed this technique to characterize the lytic activity of this compound against various model membranes. For instance, the leakage of the fluorescent dye calcein (B42510) from LUVs has been used to assess membrane damage. plos.orgaups.org.au The concentration of this compound required to induce 50% leakage from vesicles can be determined, providing a quantitative measure of its potency. uq.edu.au

Interestingly, the lipid composition of the vesicles significantly influences the activity of this compound. In a single-model membrane environment, this compound has been shown to be more potent against neutral vesicles compared to negatively charged ones. nih.govresearchgate.net However, in a competitive environment where both neutral and charged vesicles are present, this compound demonstrates a greater affinity for the negatively charged membranes, which are designed to mimic bacterial membranes. nih.govresearchgate.net This was demonstrated in an assay where this compound, after inducing pore formation in neutral lipid bilayers, was shown to migrate to newly introduced charged membrane bilayers. nih.gov

The size of the pores formed by this compound can also be inferred from these assays by using dyes of different molecular weights. Studies using fluorescently labeled dextrans of varying sizes (e.g., 4 kDa and 40 kDa) have provided insights into the dimensions of the pores induced by the peptide. nih.gov For example, this compound was found to facilitate the efficient entry of a 4 kDa dextran (B179266) into bacteria, while a 40 kDa dextran entered less efficiently, suggesting a pore size that is influenced by the lipid composition of the membrane. nih.govnih.gov

A novel competitive dye leakage assay has been developed to further investigate the affinity of this compound for different lipid compositions. aups.org.auuq.edu.au This method involves mixing dye-loaded LUVs of one lipid composition with non-encapsulated vesicles of a different composition. aups.org.au This allows for the determination of the peptide's differential affinities and activities in a more complex and biologically relevant environment. aups.org.au

Table 1: Vesicle Leakage Data for this compound

| Vesicle Composition | Encapsulated Dye | Observation | Reference |

| Neutral (POPC) vs. Anionic (POPE/POPG) | Calcein | More potent against neutral vesicles in a single-model system. | researchgate.net |

| Neutral and Anionic (competitive) | Calcein | Migrates from neutral to anionic vesicles, indicating higher affinity for the latter. | nih.gov |

| S. aureus mimic (POPG/TOCL) vs. E. coli mimic (POPE/POPG) | CF | Selectively targets S. aureus model membranes in a competitive environment. | uq.edu.au |

| POPC/SM/Chol (hRBC mimic) vs. POPE/POPG or POPG/TOCL | CF | No dye leakage from hRBC mimic in the presence of bacterial mimics. | uq.edu.au |

| LDKA-like peptide (similar to Maculatin) | ANTS/DPX & 10-kDa Dextran | Forms larger pores in POPG vesicles compared to POPC vesicles. | mit.edu |

Flow Cytometry for Cellular Permeabilization

Flow cytometry is a powerful technique for analyzing the properties of individual cells within a population, and it has been effectively utilized to study the membrane permeabilizing effects of this compound on bacteria. nih.govnih.govresearchgate.net This method allows for the quantification of cellular uptake of fluorescent dyes that are normally excluded by an intact cell membrane. researchgate.netassaygenie.com An increase in the number of fluorescent cells indicates membrane disruption. researchgate.net

A common approach involves the use of dyes like SYTOX Green, which is non-fluorescent in an aqueous environment but becomes highly fluorescent upon binding to nucleic acids inside a cell. researchgate.net Therefore, only cells with compromised membranes will exhibit fluorescence. researchgate.net Studies have shown that this compound can permeabilize the membranes of both Staphylococcus aureus and Escherichia coli. researchgate.net For instance, a concentration of 3 µM of this compound was found to permeabilize 50% of S. aureus cells. researchgate.net

Flow cytometry has also been employed to assess the size of the pores formed by this compound in bacterial membranes by measuring the uptake of fluorescently labeled dextrans of different molecular weights. nih.govnih.gov Research has demonstrated that this compound facilitates a significantly higher uptake of a 4 kDa dextran (FD-4) compared to a 40 kDa dextran (RD-40) in S. aureus cells. nih.gov At a this compound concentration of 20 μM, the uptake of FD-4 was approximately 4.4-fold higher than that of RD-40, suggesting the formation of pores with a size that allows for the passage of smaller macromolecules more readily than larger ones. nih.gov

The efficiency of this compound in permeabilizing cells can be influenced by experimental conditions. For example, when S. aureus cells were incubated with this compound at 4°C to minimize non-specific binding and active transport, the minimum inhibitory concentration (MIC) was found to be higher than at 37°C. nih.gov

Table 2: Flow Cytometry Data for this compound-Induced Permeabilization of S. aureus

| This compound Concentration (µM) | Fluorescent Dextran | Fold Increase in Uptake vs. RD-40 | Reference |

| 20 | FD-4 (4 kDa) | 4.4 | nih.gov |

| 20 | FD-4/RD-40 | 3.9 | nih.gov |

Computational and Molecular Modeling Approaches

All-Atom Molecular Dynamics (MD) Simulations

All-atom molecular dynamics (MD) simulations provide a high-resolution view of the interactions between this compound and lipid membranes, offering residue-specific details. frontiersin.org These simulations have been used to investigate the peptide's structure, orientation, and insertion into various model membranes. frontiersin.org

In the presence of anionic micelles and bilayers, which mimic bacterial membranes, this compound adopts a helical structure. frontiersin.org All-atom MD simulations have been used to refine the understanding of how this compound inserts into membranes. It has been shown that the peptide can span the lipid bilayer. frontiersin.org These simulations complement experimental data by providing a detailed molecular picture of the peptide-lipid interactions that drive membrane disruption. frontiersin.org

Multi-Scale Simulation Methodologies

Multi-scale simulation methodologies bridge the gap between coarse-grained and all-atom simulations, leveraging the strengths of both approaches. acs.orgnih.govnih.gov A common strategy involves using CG-MD to explore the large-scale, slow processes of peptide aggregation and membrane insertion, and then "back-converting" specific configurations of interest to an all-atom representation for more detailed analysis. acs.orgnih.gov

This approach has been successfully applied to study this compound. acs.orgnih.gov By starting with CG-MD simulations to observe the formation of membrane-spanning aggregates in DPPC bilayers, researchers were able to select representative aggregate structures. acs.orgnih.gov These structures were then converted back to an all-atom model to investigate finer details, such as water permeation. acs.orgnih.gov This multi-scale approach allows for efficient sampling of important conformational states at a coarse-grained level, followed by high-resolution characterization of those states. acs.orgnih.gov

Computational Analysis of Aggregate Formation and Water Permeation

Computational analyses, particularly those employing multi-scale simulation techniques, have provided significant insights into the formation of this compound aggregates and their ability to facilitate water permeation across the membrane. acs.orgnih.gov

CG-MD simulations have consistently shown that this compound has a strong tendency to form clusters within the lipid bilayer. mdpi.comconicet.gov.ar These aggregates are not static, well-ordered pores, but rather dynamically disordered structures. acs.orgnih.gov

By using a multi-scale approach, where CG-MD generated aggregates are converted to all-atom models, it has been demonstrated that water can indeed permeate through these this compound aggregates. acs.orgnih.gov Further investigation into the stoichiometry of these aggregates revealed that a minimum of six peptides are required to form a water-permeable channel. acs.orgnih.gov The water flux occurs through irregular and fluctuating channels within the disordered peptide aggregate. acs.orgnih.gov These findings suggest that this compound disrupts the membrane not by forming a stable, barrel-stave or toroidal pore, but by creating dynamic, disordered aggregates that locally destabilize the bilayer and allow for the passage of water and other small molecules. acs.orgnih.gov

Table 3: Computationally Determined Properties of this compound Aggregates

| Property | Finding | Simulation Method | Reference |

| Minimum Aggregate Size for Transmembrane Formation | 4 peptides | CG-MD | researchgate.netnih.gov |

| Minimum Aggregate Size for Water Permeation | 6 peptides | Multi-scale (CG-MD to All-Atom) | acs.orgnih.gov |

| Aggregate Structure | Dynamically disordered, irregular channels | Multi-scale (CG-MD to All-Atom) | acs.orgnih.gov |

| Key Mechanistic Feature | Induces high membrane curvature | CG-MD | researchgate.netnih.govmdpi.com |

Comparative Studies and Broader Implications

Comparison with Other Amphibian Antimicrobial Peptides (e.g., Caerin, Aurein)

Maculatin 1.1 is part of a diverse family of AMPs found in Australian tree frogs, which also includes the caerin and aurein (B1252700) families of peptides. soton.ac.uk While sharing the common characteristic of being cationic, amphipathic α-helical peptides, they exhibit notable differences in their structure and membrane-disrupting behaviors. soton.ac.ukmdpi.com

Structural and Physical Characteristics:

This compound is a 21-amino-acid peptide, intermediate in length compared to the shorter aurein 1.2 (13 residues) and the longer caerin 1.1 (25 residues). soton.ac.ukmdpi.com A key structural feature of this compound is the presence of a single proline residue, which introduces a hinge or bend in its α-helical structure. nih.govresearchgate.net This proline residue is crucial for its antibacterial activity and its ability to bind to and perturb cell membranes. researchgate.netcore.ac.uk In contrast, caerin 1.1 contains two proline residues. nih.gov The hydrophobic moment, a measure of amphipathicity, is virtually the same for both this compound and aurein 1.2. mdpi.com However, this compound possesses a higher percentage of hydrophobic residues, resulting in a smaller polar surface on its helical structure compared to aurein 1.2. mdpi.comconicet.gov.ar

Mechanism of Action:

The mechanisms by which these peptides disrupt microbial membranes show significant variations. Studies have proposed different models, including the "barrel-stave," "toroidal pore," and "carpet" mechanisms. frontiersin.orgnih.govnih.gov

This compound: Research suggests that this compound's mechanism is concentration-dependent. At lower concentrations, it appears to insert into the membrane in a transmembrane fashion, consistent with a pore-forming mechanism. nih.gov As the concentration increases, it can switch to a lytic mechanism, causing membrane disruption. nih.gov Evidence from various studies, including dye-leakage assays and solid-state NMR, supports a toroidal pore model for this compound's action against Staphylococcus aureus membranes. nih.govasm.org This model involves the peptide inducing high curvature in the lipid headgroups, forming a pore lined by both peptides and lipid molecules. nih.gov Molecular dynamics simulations have also shown that this compound has a strong tendency to form clusters and induce membrane curvature. mdpi.comresearchgate.net

Caerin 1.1: In contrast, caerin 1.1 consistently inserts into bilayers in a transmembrane manner, regardless of concentration, which is characteristic of a pore-forming mechanism. nih.govcore.ac.uk Electrical bilayer recordings show that the action of this compound is more similar to caerin 1.1, exhibiting predominantly spikey signal behavior against lipid bilayers. soton.ac.uk

Aurein 1.2: Aurein 1.2's interaction is also concentration-dependent but differs from this compound. At low concentrations, it is limited to surface association with the membrane. nih.gov Once a threshold concentration is reached, it causes a sudden and widespread disruption of the membrane, consistent with the "carpet" mechanism, where the peptides accumulate on the membrane surface and lyse it in a detergent-like manner. nih.gov Molecular dynamics simulations have shown that aurein 1.2 can form more organized, pore-like structures compared to the clusters formed by this compound. mdpi.com

The following table provides a comparative overview of these three antimicrobial peptides:

| Feature | This compound | Caerin 1.1 | Aurein 1.2 |

| Amino Acid Residues | 21 mdpi.com | 25 soton.ac.uk | 13 mdpi.com |

| Proline Residues | 1 nih.gov | 2 nih.gov | 0 |

| Primary Mechanism | Toroidal Pore Formation, Lysis at high concentration nih.govnih.gov | Pore Formation nih.gov | Carpet Mechanism nih.gov |

| Membrane Interaction | Transmembrane insertion at low concentrations, lysis at high concentrations nih.gov | Transmembrane insertion nih.gov | Surface association at low concentrations, sudden lysis at threshold nih.gov |

| Structural Effect on Membrane | Induces high curvature and forms clusters mdpi.comresearchgate.net | Forms stable transmembrane pores nih.gov | Forms organized pore-like structures, causes widespread disruption mdpi.comnih.gov |

Contribution to Fundamental Understanding of Host Defense Peptide Mechanisms

The study of this compound has significantly advanced our fundamental understanding of how host defense peptides (HDPs) function. Its distinct mechanisms provide a valuable case study for the broader principles of peptide-membrane interactions.

The mode of action of HDPs is largely governed by their physicochemical properties, such as positive charge, amphipathicity, and secondary structure, as well as the lipid composition of the target cell membrane. frontiersin.org Research on this compound has highlighted the critical role of these factors.

Role of Electrostatics and Hydrophobicity: this compound's cationic nature facilitates its initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. frontiersin.org Subsequent hydrophobic interactions drive its insertion into the lipid bilayer. Studies comparing its interaction with zwitterionic (eukaryotic-mimicking) and anionic (prokaryotic-mimicking) membranes have demonstrated a stronger interaction with and perturbation of anionic bilayers, underscoring the importance of membrane charge in mediating its activity. core.ac.ukresearchgate.net This selectivity is a cornerstone of HDP function, enabling them to target pathogens while minimizing damage to host cells. frontiersin.org

Conformational Flexibility: In aqueous solution, this compound is largely unstructured. researchgate.netnih.gov However, upon interacting with a membrane environment, it undergoes a significant conformational change, adopting a predominantly α-helical structure. researchgate.netnih.gov This transition from a random coil to a structured helix is a common feature of many HDPs and is essential for their membrane-disrupting activity. mdpi.com

The Importance of Specific Residues: The presence of a proline residue in the this compound sequence and its impact on activity have provided key insights. researchgate.netcore.ac.uk The kink introduced by proline is not a structural defect but a functional requirement that facilitates membrane insertion and disruption. core.ac.uk Studies involving proline substitution have confirmed its critical role, demonstrating that this single amino acid can profoundly influence the peptide's mechanism of action. core.ac.uk

Potential as Research Tools for Membrane Biology and Antimicrobial Resistance Studies

Beyond its potential as a therapeutic lead, this compound serves as a powerful research tool for investigating fundamental aspects of membrane biology and the growing challenge of antimicrobial resistance.

Probing Membrane Dynamics and Structure: The well-defined, yet distinct, mechanisms of this compound and its counterparts like aurein and caerin make them excellent probes for studying lipid bilayer dynamics. nih.gov By observing how these peptides interact with and alter model membranes of varying compositions, researchers can gain insights into lipid packing, phase behavior, and the formation of non-lamellar structures. core.ac.uk Techniques such as solid-state NMR, neutron reflectometry, and dual polarisation interferometry, when used in conjunction with this compound, can reveal detailed information about peptide-lipid interactions at the molecular level. frontiersin.orgresearchgate.netscispace.com

Investigating Antimicrobial Resistance: A key advantage of many HDPs, including this compound, is that they target the fundamental structure of the cell membrane. researchgate.net This makes it more difficult for bacteria to develop resistance compared to conventional antibiotics that often target specific metabolic pathways. researchgate.net this compound can be used as a model compound to study the biophysical basis of this low propensity for resistance. Furthermore, while not extensively tested against a wide range of resistant strains in all studies, its potent activity against organisms like methicillin-resistant Staphylococcus aureus (MRSA) suggests its mechanism is effective against antibiotic-resistant bacteria. nih.gov This makes it a valuable tool for exploring novel strategies to combat multidrug-resistant pathogens.

Future Research Directions

Elucidating Specific Molecular Receptors or Protein-Peptide Interactions

Current knowledge points predominantly to the bacterial lipid bilayer as the primary target of Maculatin 1.1. unimelb.edu.au The peptide's cationic nature at neutral pH fosters a strong affinity for the anionic lipid components, such as phosphatidylglycerol, which are abundant in the membranes of Gram-positive bacteria. frontiersin.orgscispace.com This electrostatic attraction is the initial step in its membrane-disrupting action. mdpi.com However, the full picture of its interaction with the bacterial cell may be more complex.